Cytotoxicity vs. Ophioglonol in HepG2 2.2.15
In a direct comparative analysis, Pedunculosumoside F exhibits a 3.6-fold higher CC₅₀ (lower potency) than its aglycone, ophioglonol, in HepG2 2.2.15 cells assessed by MTT assay after 8 days [1]. This indicates that diglycosylation at the 7- and 4'-positions substantially reduces cytotoxicity compared to the parent aglycone [1].
| Evidence Dimension | Cytotoxicity (CC₅₀) |
|---|---|
| Target Compound Data | 56.7 µM |
| Comparator Or Baseline | Ophioglonol: 15.9 µM |
| Quantified Difference | 3.6-fold higher CC₅₀ (lower cytotoxicity) |
| Conditions | Human HepG2 2.2.15 cells; MTT assay after 8 days |
Why This Matters
For studies requiring a homoflavonoid with attenuated cytotoxicity or for investigating the impact of glycosylation on cellular toxicity, Pedunculosumoside F offers a defined, lower-potency alternative to ophioglonol.
- [1] Wan CX, Zhang PH, Luo JG, Kong LY. Homoflavonoid glucosides from Ophioglossum pedunculosum and their anti-HBV activity. J Nat Prod. 2011 Apr 25;74(4):683-9. doi:10.1021/np100745z. PMID: 21401115. View Source
